(4-chlorophenyl)(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)methanone
Descripción
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-11-15(2)24(23-14)12-19(25)13-27-20-9-5-17(6-10-20)21(26)16-3-7-18(22)8-4-16/h3-11,19,25H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLQWXZILLZFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-chlorophenyl)(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)methanone , a derivative of pyrazole, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20ClN2O3
- Molecular Weight : 358.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, leading to significant pharmacological effects. The presence of the pyrazole ring is crucial for its activity, as pyrazole derivatives are known for their diverse biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit potent antioxidant properties. A study evaluating substituted chromen[4,3-c]pyrazol-4-ones demonstrated IC50 values ranging from 2.07 μM to 2.45 μM for antioxidant activity, suggesting a strong capacity to scavenge free radicals and reduce oxidative stress .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been supported by studies showing that related pyrazole derivatives inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). For instance, a derivative demonstrated significant inhibition of nitric oxide production in LPS-stimulated microglial cells, indicating its potential for treating neuroinflammatory conditions .
Anticancer Activity
The antiproliferative effects of pyrazole derivatives have also been documented. In vitro studies on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma) revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cell growth . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer activity.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound in a model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced glial activation and improved behavioral outcomes in mice subjected to neurotoxic insults . This suggests that compounds with similar structures may offer therapeutic benefits in neurodegenerative diseases.
Study 2: Antibacterial Activity
Another study evaluated the antibacterial properties of pyrazole derivatives against various bacterial strains. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential use of these compounds in developing new antibiotics .
Data Summary
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
Research has highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. A notable study synthesized a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their ability to inhibit kinases associated with glioblastoma. Specifically, one compound demonstrated significant growth inhibition in glioma cell lines and showed low cytotoxicity towards non-cancerous cells, indicating a promising therapeutic window for cancer treatment .
Molecular Docking Studies
Molecular docking simulations have been utilized to assess the binding affinity of this compound to various biological targets. The results indicated that it possesses excellent antioxidant and anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
Material Science
Nonlinear Optical Properties
The compound's structure suggests potential applications in nonlinear optics. Computational studies have shown that pyrazole derivatives exhibit significant molecular hyperpolarizability, which is essential for developing materials used in optical devices. The analysis of frontier molecular orbitals indicated that these compounds could be explored as candidates for nonlinear optical materials .
Biological Research
Kinase Inhibition
In biological assays, the compound has been evaluated for its kinase inhibitory activity. The findings revealed that it could inhibit specific kinases involved in oncogenic pathways, particularly AKT signaling, which is crucial in glioma malignancy. This inhibition was correlated with reduced viability in glioma stem cells, highlighting its potential as a targeted therapy against aggressive brain tumors .
Data Tables
Case Studies
-
Glioblastoma Treatment
A study focused on a derivative of the compound that exhibited significant inhibitory effects on glioblastoma cell lines. The compound inhibited neurosphere formation in patient-derived glioma stem cells while showing minimal toxicity towards healthy cells, suggesting its potential as a selective anticancer agent . -
Optical Material Development
Computational analyses have suggested that pyrazole derivatives can serve as effective nonlinear optical materials due to their favorable electronic properties. These findings encourage further exploration into their application in photonic devices .
Análisis De Reacciones Químicas
Reactivity of the Pyrazole Ring
The 3,5-dimethylpyrazole component is a key site for electrophilic and nucleophilic substitutions.
Alkylation and Acylation
The pyrazole’s nitrogen atoms participate in alkylation and acylation reactions. For example:
-
Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) selectively targets the pyrazole’s N–H group, forming N-alkylated derivatives .
-
Acylation using benzoyl chloride in the presence of Ca(OH)₂ yields acylated pyrazoles .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Benzoyl chloride, Ca(OH)₂, dioxane, reflux | Acylated pyrazole | 68–85% | |
| Alkylation | Methyl iodide, NaH, DMF | N-methylpyrazole | 81–93% |
Chlorophenyl Group Reactivity
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the chlorine atom.
Substitution Reactions
-
Reaction with amines (e.g., aniline) in polar aprotic solvents (DMF) at elevated temperatures replaces chlorine with amine groups .
-
Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd catalysts forms biaryl derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SNAr | Aniline, K₂CO₃, DMF, 80°C | 4-Anilinophenyl derivative | 72% | |
| Cross-Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | Biaryl product | 65–78% |
Hydroxypropoxy Linker Modifications
The 2-hydroxypropoxy group is susceptible to oxidation and etherification.
Oxidation
-
Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone.
-
Swern oxidation (oxalyl chloride/DMSO) provides milder conditions for ketone formation .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone | Ketone derivative | 58% | |
| Etherification | Alkyl halides, NaH | Alkyl ether | 85% |
Methanone Group Transformations
The central ketone participates in condensation and reduction reactions.
Condensation Reactions
-
Reaction with hydroxylamine hydrochloride forms oxime derivatives .
-
Condensation with hydrazines yields hydrazones, which are precursors for heterocyclic syntheses .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOH, EtOH | Oxime | 93% | |
| Hydrazone Synthesis | Hydrazine hydrate, EtOH | Hydrazone | 72% |
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : The pyrazole ring remains stable, but the hydroxypropoxy group may undergo dehydration to form an alkene.
-
Basic Conditions : The ketone is susceptible to aldol condensation in strongly basic media .
Key Research Findings
-
Regioselectivity : Alkylation favors the pyrazole’s N1 position due to steric hindrance from 3,5-dimethyl groups .
-
Catalytic Efficiency : Palladium-based catalysts enhance cross-coupling yields by reducing side reactions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve SNAr reaction rates by stabilizing transition states .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including diazonium salt formation, cyclization, and nucleophilic substitution. Key factors include:
- Reaction Conditions: Use NaNO₂/HCl for diazotization (0–50°C) and reflux with K₂CO₃ in DMF for coupling 4-chlorophenacyl bromide to pyrazole intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in recrystallization .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, and NMR ensures intermediate purity .
- Yield Optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to phenacyl bromide) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing intermediates and the final compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of pyrazole substituents (e.g., δ 2.53–2.59 ppm for methyl groups) and aromatic proton environments .
- IR Spectroscopy: Identify carbonyl (C=O, ~1690 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS): Validate molecular weight (e.g., m/z 397.81 for nitro-substituted derivatives) .
- Elemental Analysis: Verify purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What are the common impurities encountered during synthesis, and how can they be controlled?
Methodological Answer:
- Impurities: Unreacted phenacyl bromide, hydroxylated by-products, or dimerized pyrazoles .
- Detection: HPLC with UV detection (λ = 254 nm) or preparative TLC (silica gel, ethyl acetate/hexane eluent) .
- Mitigation: Use scavenger resins (e.g., polymer-bound carbonate) to remove excess bromide or optimize reaction time to prevent over-oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across derivatives with varying substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃). For example, compound 22 (4-Cl) showed superior antibacterial activity (MIC = 6.25 µg/mL against E. coli) compared to 29 (3-OCH₃) .
- Statistical Analysis: Apply multivariate regression to correlate Hammett σ values with bioactivity trends .
- Target-Specific Assays: Use enzyme inhibition studies (e.g., DNA gyrase for antibacterial activity) to isolate mechanistic discrepancies .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to pyrazole N-atoms .
- Quantum Chemical Calculations: Density functional theory (DFT) at B3LYP/6-31G* level to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM/PBSA) .
Q. How does the stereochemistry of the 2-hydroxypropoxy linker influence pharmacological activity?
Methodological Answer:
- Enantiomer Synthesis: Prepare (R)- and (S)-configured linkers via Sharpless asymmetric epoxidation followed by ring-opening .
- Chiral Chromatography: Use Chiralpak® IA columns (hexane/isopropanol, 90:10) to separate enantiomers .
- Activity Testing: Compare IC₅₀ values in cell-based assays. For example, (S)-enantiomers may exhibit 2-fold higher cytotoxicity due to optimized hydrogen bonding with target residues .
Q. How can in vitro cell line studies be designed to evaluate anticancer potential?
Methodological Answer:
- Cell Lines: Use Dalton’s lymphoma ascites (DLA) or Ehrlich ascites cells for preliminary screening .
- Assay Conditions: MTT assay (24–48 hr exposure, 10–100 µM concentration range) to measure viability .
- Mechanistic Follow-Up: Flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
